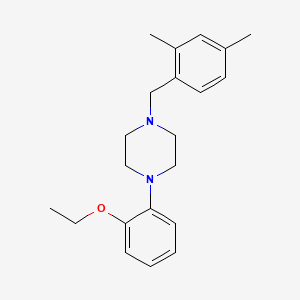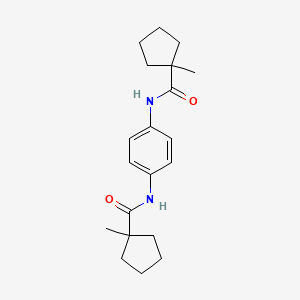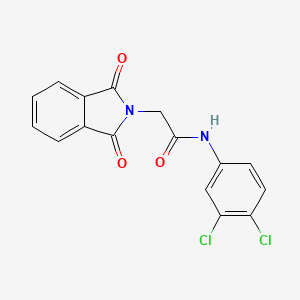
1-(2,4-dimethylbenzyl)-4-(2-ethoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylbenzyl)-4-(2-ethoxyphenyl)piperazine, commonly known as DM-EPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of DM-EPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. DM-EPP has also been shown to have an affinity for sigma-1 receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
DM-EPP has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the activity of pain receptors. In addition, DM-EPP has been reported to have anxiolytic effects by reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-EPP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has low toxicity and is stable under standard laboratory conditions. However, DM-EPP has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of DM-EPP. One area of research is the development of DM-EPP derivatives with improved pharmacological properties. Another area of research is the investigation of DM-EPP as a potential therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of DM-EPP and its potential applications in various fields of medicine.
Conclusion:
In conclusion, DM-EPP is a promising chemical compound that has gained significant attention in scientific research. Its potential pharmacological properties make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications. With further research, DM-EPP could become a valuable tool in the field of medicine.
Métodos De Síntesis
DM-EPP can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzaldehyde and 2,4-dimethylbenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine to obtain DM-EPP.
Aplicaciones Científicas De Investigación
DM-EPP has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anxiolytic properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-4-24-21-8-6-5-7-20(21)23-13-11-22(12-14-23)16-19-10-9-17(2)15-18(19)3/h5-10,15H,4,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNWZRKWMLIUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259133 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)

![N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)
![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)
![3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)


